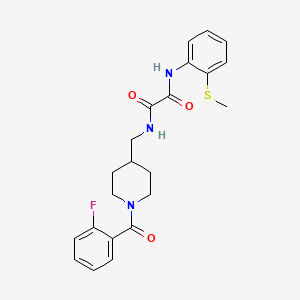
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonism and Compulsive Food Consumption
Research has highlighted the role of orexin (OX) receptors in feeding, arousal, stress, and drug abuse. In a study conducted on female rats, the effects of various OX receptor antagonists, including a dual OX1/OX2R antagonist, were evaluated in a binge-eating model. The study found that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Corrosion Inhibition Properties
Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron. A study involving quantum chemical calculations and molecular dynamics simulations explored the adsorption behaviors of these derivatives, finding a correlation with experimental data and highlighting their potential in corrosion inhibition (Kaya et al., 2016).
Sigma Receptor Binding
Compounds with high affinity for both sigma 1 and sigma 2 binding sites were developed, featuring 4-phenylpiperidines and related structures. The introduction of specific substituents rendered very selective sigma 2 ligands with subnanomolar affinity. This research suggests potential therapeutic applications in the domain of anxiety treatment (Perregaard et al., 1995).
Radiosynthesis for NR2B NMDA Receptor Antagonism
A study focused on the radiosynthesis of a NR2B selective NMDA receptor antagonist for in vivo imaging of the NR2B NMDA receptor system. This compound demonstrated high affinity and selectivity for NR2B receptors, suggesting its use in positron emission tomography for neurological research (Labas et al., 2009).
Inhibitory Effects on Lepidopterous Insect Pests
Flubendiamide, a compound containing a piperidine structure, was discovered as a novel class of insecticide with strong activity against lepidopterous pests, including resistant strains. Its unique chemical structure and potential as a novel mode of action against these pests make it a significant addition to integrated pest management programs (Tohnishi et al., 2005).
properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-30-19-9-5-4-8-18(19)25-21(28)20(27)24-14-15-10-12-26(13-11-15)22(29)16-6-2-3-7-17(16)23/h2-9,15H,10-14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOKNYZKXIWWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

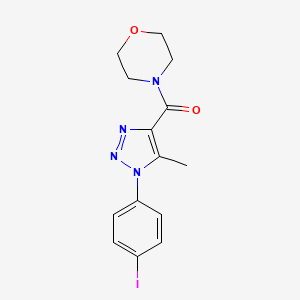
![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2938693.png)
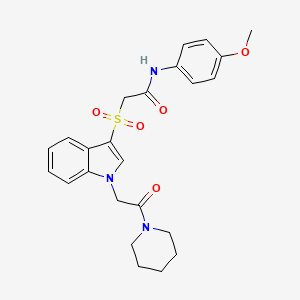

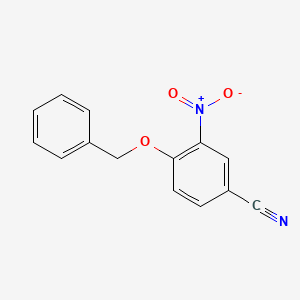
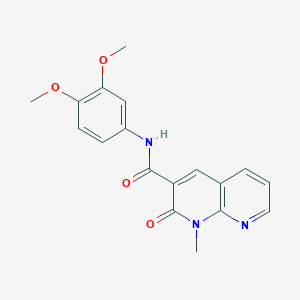
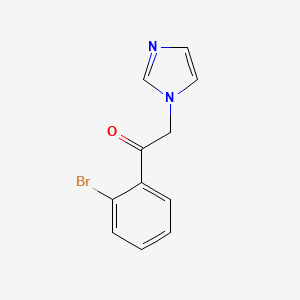
![7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938701.png)
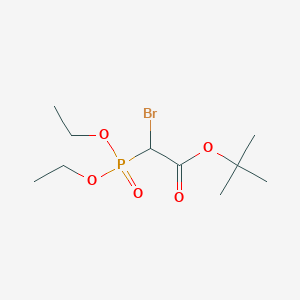
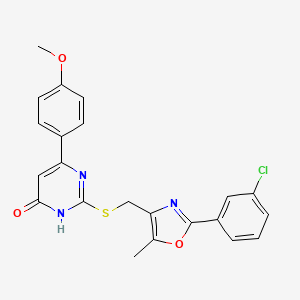
![Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B2938709.png)
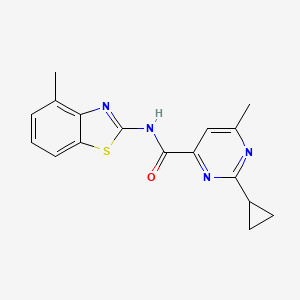
![ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2938714.png)
![3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2938715.png)